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Compound of Interest

Compound Name: Chloromethyl dodecanoate

Cat. No.: B049813 Get Quote

For Immediate Release

[City, State] – [Date] – Chloromethyl dodecanoate, a reactive ester of lauric acid, is emerging

as a pivotal precursor in various organic syntheses, particularly in the realms of drug

development and materials science. This technical guide provides an in-depth overview of its

synthesis, key reactions, and applications, tailored for researchers, scientists, and

professionals in the field of drug development.

Core Properties and Synthesis
Chloromethyl dodecanoate (also known as chloromethyl laurate) is characterized by the

molecular formula C₁₃H₂₅ClO₂ and a molecular weight of 248.79 g/mol . Its structure features a

reactive chloromethyl group attached to the carboxylate of dodecanoic acid, rendering it an

effective alkylating agent.

Table 1: Physicochemical Properties of Chloromethyl Dodecanoate
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Property Value

CAS Number 61413-67-0

Molecular Formula C₁₃H₂₅ClO₂

Molecular Weight 248.79 g/mol

Appearance Neat (liquid)

InChI Key XCHDYWCWXAASER-UHFFFAOYSA-N

SMILES CCCCCCCCCCCC(=O)OCCl

The synthesis of chloromethyl dodecanoate typically involves the reaction of a dodecanoate

salt with a suitable chloromethylating agent. A general and effective method is the esterification

of dodecanoic acid.

Experimental Protocol: Synthesis of Chloromethyl
Dodecanoate
A robust method for the synthesis of chloromethyl dodecanoate involves the use of

chloromethyl chlorosulfate.

Materials:

Dodecanoic acid

A non-nucleophilic base (e.g., potassium carbonate)

Chloromethyl chlorosulfate

Anhydrous N,N-dimethylformamide (DMF)

Diethyl ether

Saturated aqueous sodium bicarbonate solution

Brine
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Anhydrous magnesium sulfate

Procedure:

To a solution of dodecanoic acid (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5

eq).

Stir the mixture at room temperature for 30 minutes to form the potassium dodecanoate salt.

Cool the reaction mixture to 0 °C in an ice bath.

Slowly add chloromethyl chlorosulfate (1.2 eq) to the suspension.

Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for an additional 4

hours.

Monitor the reaction progress by thin-layer chromatography (TLC).

Upon completion, quench the reaction by pouring the mixture into ice-cold water.

Extract the aqueous layer with diethyl ether (3 x 50 mL).

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and

then with brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure.

Purify the crude product by vacuum distillation to afford chloromethyl dodecanoate.

Reactivity and Mechanisms
The primary mode of reactivity for chloromethyl dodecanoate is nucleophilic substitution at

the chloromethyl carbon, predominantly following an Sₙ2 pathway. The chloride ion is an

excellent leaving group, facilitating displacement by a wide range of nucleophiles.
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Click to download full resolution via product page

Caption: Sₙ2 reaction mechanism of chloromethyl dodecanoate.

Applications in Organic Synthesis
Chloromethyl dodecanoate serves as a key intermediate in the synthesis of various organic

molecules, including potential therapeutic agents and specialized polymers.

Precursor in Prodrug Synthesis
A significant application of chloromethyl dodecanoate is in the development of prodrugs. The

lipophilic dodecanoate chain can enhance the bioavailability of polar drugs containing

carboxylic acid, hydroxyl, or amine functionalities. The chloromethyl group provides a reactive

handle to link the fatty acid moiety to the parent drug.

One notable example is its use in the synthesis of prodrugs for the rat-selective toxicant

norbormide. By masking the active functional groups of norbormide with a fatty acid chain via

an acyloxymethyl linker, the palatability and efficacy of the toxicant can be improved.[1]

Click to download full resolution via product page

Caption: Workflow for acyloxymethyl prodrug synthesis and activation.

Synthesis of Potential Antitumor Agents
Chloromethyl dodecanoate has also been utilized as a reagent in the synthesis of derivatives

of levofloxacin, a broad-spectrum antibiotic, to explore potential antitumor activities.[1] The

introduction of the lipophilic dodecanoate chain can alter the pharmacological properties of the

parent molecule, potentially leading to new therapeutic applications.

Table 2: Summary of Key Reactions
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Reaction Type Nucleophile Product Type Significance

Esterification
Carboxylate (from a

drug molecule)
Acyloxymethyl ester

Prodrug synthesis,

improved

bioavailability

Alkylation
Amine (e.g., on a drug

scaffold)

N-acyloxymethyl

derivative

Modification of

pharmacological

properties

Polymerization

Monomers with

suitable functional

groups

Functionalized

polymers

Materials science

applications

Conclusion
Chloromethyl dodecanoate is a valuable and versatile precursor in organic synthesis. Its

defined reactivity, primarily through Sₙ2 reactions, allows for the controlled introduction of a

dodecanoyloxymethyl group onto a variety of molecules. This has proven particularly useful in

the field of drug development for the synthesis of prodrugs with enhanced pharmacokinetic

profiles and for the exploration of new therapeutic derivatives of existing drugs. Further

research into the applications of this reagent is likely to uncover new and innovative synthetic

strategies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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